molecular formula C13H10FN3O B2837423 (4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448074-06-3

(4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No. B2837423
CAS RN: 1448074-06-3
M. Wt: 243.241
InChI Key: JWLTXXZDKDGLAO-UHFFFAOYSA-N
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Description

The compound “(4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone” is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine family . Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine .


Synthesis Analysis

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine derivatives involves acid-catalysed chemo-selective C-4 substitution of the 7-deazapurine ring with various amines .


Molecular Structure Analysis

The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidine derivatives provides insights into the contributions of different aromatic, aryl and alkyl substitution at the C-4 position of the 7-deazapurine ring .


Chemical Reactions Analysis

The different halogen atoms on the 2-substituents of the inhibitors caused differences in the positions of the 2-benzene rings and affected the interactions of the hinge region .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7H-Pyrrolo[2,3-d]pyrimidine derivatives include a density of 1.2±0.1 g/cm3, boiling point of 248.1±30.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and enthalpy of vaporization of 48.5±3.0 kJ/mol .

Scientific Research Applications

Synthesis Methods and Structural Diversity

The compound’s structure consists of a pyrrolo[3,4-d]pyrimidine core with a 4-fluorophenyl substituent. Researchers have employed various synthetic methods to access this scaffold. Notably, the compound can exist in two tautomeric forms: the 1H-isomer and the 2H-isomer . The diversity of substituents at positions N1, C3, C4, C5, and C6 significantly influences its properties and potential applications.

Medicinal Chemistry and Biological Activity

Similarity to Purine Bases: The structural resemblance of this compound to purine bases (adenine and guanine) has attracted medicinal chemists. Over 300,000 structures related to 1H-pyrazolo[3,4-b]pyridines (including nearly 2,400 patents) have been reported. These compounds exhibit diverse biological activities, making them promising candidates for drug development .

Biological Targets: Researchers have explored the biological activity of 1H-pyrazolo[3,4-b]pyridines across various targets:

Conclusion

The compound’s diverse applications underscore its significance in drug discovery and therapeutic development. Researchers continue to explore its potential across various fields, emphasizing the need for further investigations and clinical studies .

Safety And Hazards

While specific safety and hazards information for “(4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone” is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Future research directions could include further exploration of the structure-activity relationships of 7H-Pyrrolo[2,3-d]pyrimidine derivatives, as well as the development of new compounds using cost-effective processes .

properties

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O/c14-11-3-1-9(2-4-11)13(18)17-6-10-5-15-8-16-12(10)7-17/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLTXXZDKDGLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

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